molecular formula C11H16N2O2 B241411 N-(2-methylphenyl)-N'-propoxyurea

N-(2-methylphenyl)-N'-propoxyurea

Cat. No.: B241411
M. Wt: 208.26 g/mol
InChI Key: SPROVRAJPAMAIF-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N'-propoxyurea is a urea derivative characterized by a 2-methylphenyl group attached to one nitrogen atom and a propoxy group (-OCH₂CH₂CH₃) attached to the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capacity, which influences their biological activity and crystallinity .

Molecular Formula: C₁₁H₁₆N₂O₂ (calculated).
Key Features:

  • Propoxy Group: Enhances lipophilicity compared to shorter alkoxy chains, possibly improving membrane permeability.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(2-methylphenyl)-3-propoxyurea

InChI

InChI=1S/C11H16N2O2/c1-3-8-15-13-11(14)12-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14)

InChI Key

SPROVRAJPAMAIF-UHFFFAOYSA-N

SMILES

CCCONC(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCONC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl Ureas

Fenuron (N,N-dimethyl-N'-phenylurea)
  • Structure : Phenyl group with dimethyl substituents on the urea nitrogens.
  • Application : Herbicide .
  • Comparison : The absence of a methyl group on the phenyl ring in fenuron reduces steric hindrance compared to N-(2-methylphenyl)-N'-propoxyurea. Fenuron’s dimethyl groups may increase solubility in polar solvents, whereas the propoxy group in the target compound likely enhances organic-phase solubility .
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea)
  • Structure : 4-Isopropylphenyl group with dimethyl substituents.
  • Application : Herbicide with longer environmental persistence .
  • Comparison : The 4-isopropyl group in isoproturon increases hydrophobicity, but the 2-methylphenyl group in the target compound may alter metabolic stability due to ortho-substitution effects .

Halogenated and Heterocyclic Ureas

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea
  • Structure : 2-Methylphenyl group paired with a chloro-trifluoromethylpyridyl moiety.
  • Molecular Weight : 329.70 g/mol .
  • This compound’s higher molecular weight and polarity contrast with the simpler alkoxy chain in this compound .

Sulfonyloxy-Substituted Ureas (Patent Compounds)

  • Examples : N,N'-[2-(Benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea .
  • Comparison: The sulfonyloxy groups in these patent compounds introduce strong electron-withdrawing effects, increasing reactivity toward hydrolysis or nucleophilic attack.

Thiourea Analogs

N-(2,2-Dimethylpropanoyl)-N-(2-methoxyphenyl)thiourea
  • Structure : Thiourea backbone with a 2-methoxyphenyl group.
  • Comparison : Replacing urea’s oxygen with sulfur (thiourea) reduces hydrogen-bonding strength but increases lipophilicity. This could render the thiourea analog more membrane-permeable but less thermally stable than this compound .

Complex Ureas with Heterocyclic Moieties

N-{2-[5-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-N'-(propan-2-yl)urea
  • Structure : Incorporates pyrazole and chlorophenyl groups.
  • Comparison : The extended heterocyclic system increases molecular complexity and steric bulk, likely affecting pharmacokinetic properties (e.g., absorption, half-life) compared to the simpler this compound .

Data Table: Key Properties of Selected Ureas

Compound Name Substituents (R1/R2) Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 2-methylphenyl/propoxy 208 (calculated) Research chemical (inferred) -
Fenuron Phenyl/dimethyl 164.2 Herbicide
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea 2-methylphenyl/6-Cl-4-CF₃-pyridyl 329.70 Lab use (Apollo Scientific)
Patent compound () Benzenesulfonyloxy/methoxybenzenesulfonyloxy - High reactivity (electron-withdrawing groups)
N-(2,2-Dimethylpropanoyl)-N-(2-methoxyphenyl)thiourea 2-methoxyphenyl/2,2-dimethylpropanoyl - Increased lipophilicity (thiourea)

Critical Analysis and Research Insights

  • Substituent Effects : Alkoxy chains (e.g., propoxy) improve lipid solubility, while sulfonyloxy or halogenated groups enhance electrophilicity and bioactivity .
  • Steric and Electronic Factors : Ortho-substitution (2-methylphenyl) may hinder enzymatic degradation compared to para-substituted analogs like isoproturon .
  • Stability : Thioureas and sulfonyloxy ureas exhibit distinct degradation pathways, with the target compound’s propoxy group likely offering intermediate stability .

Notes

  • Contradictions in evidence: Patent compounds () emphasize sulfonyloxy groups, whereas pesticide ureas () focus on alkyl/aryl substitutions.

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